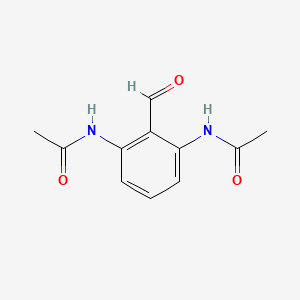
N,N'-(2-Formyl-1,3-phenylene)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(2-Formyl-1,3-phenylene)diacetamide is a benzene derivative with acetamide groups at the 1- and 3-positions and a formyl group at the 2-position. Its molecular formula is C₁₁H₁₂N₂O₃ (MW: 236.23 g/mol). The formyl group enhances reactivity, enabling applications in organic synthesis, drug conjugation, and materials science. The meta-substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing its physical properties and chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formyl-1,3-phenylene)diacetamide typically involves the reaction of 2-formyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Formyl-1,3-phenylenediamine+Acetic Anhydride→N,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Formyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N,N’-(2-Carboxy-1,3-phenylene)diacetamide.
Reduction: Formation of N,N’-(2-Hydroxymethyl-1,3-phenylene)diacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(2-Formyl-1,3-phenylene)diacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(2-Formyl-1,3-phenylene)diacetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Phenylene Diacetamides
N,N'-(1,4-Phenylene)diacetamide (CAS 140-50-1)
- Structure : Para-substituted benzene ring with acetamide groups at 1- and 4-positions.
- Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
- Key Differences :
- Applications : Used in polymer research and as a hydrogen-bonding motif in crystal engineering.
N,N'-(1,2-Phenylene)diacetamide (CAS 16230-24-3)
- Structure : Ortho-substituted acetamide groups.
- Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
- Key Differences :
Halogenated Derivatives
N,N'-(4,6-Dibromo-1,3-phenylene)diacetamide (CAS 132530-67-7)
- Structure : 1,3-Diacetamide with bromine at 4- and 6-positions.
- Molecular Formula : C₁₀H₁₀Br₂N₂O₂ (MW: 349.02 g/mol).
- Halogen substituents enable nucleophilic substitution reactions, unlike the formyl group’s electrophilic reactivity .
N,N'-(4-Chloro-1,3-phenylene)diacetamide (CAS 62595-00-0)
- Structure : Chlorine at the 4-position.
- Molecular Formula : C₁₀H₁₀ClN₂O₂ (MW: 226.65 g/mol).
- Applications : Intermediate in agrochemical synthesis (e.g., herbicides like alachlor) .
Ether-Linked Derivatives
N,N'-[1,3-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS 346639-61-0)
- Structure : Ether spacers between the phenyl ring and acetamide groups.
- Molecular Formula : C₁₄H₁₈N₂O₄ (MW: 280.32 g/mol).
- Key Differences :
N,N'-((Propane-1,3-diylbis(oxy))bis(4,1-phenylene))diacetamide
- Structure : Propane-1,3-diyloxy linkers.
- Applications: Potential use in cross-linked polymers or drug delivery systems .
Hydroxy and Formyl Derivatives
N,N'-(4-Hydroxy-1,3-phenylene)diacetamide (CAS 38847-62-0)
- Structure : Hydroxyl group at the 4-position.
- Molecular Formula : C₁₀H₁₂N₂O₃ (MW: 208.21 g/mol).
- Key Differences :
N-(3-Formylphenyl)acetamide (CAS 19073-14-4)
- Structure : Single acetamide and formyl group on benzene.
- Molecular Formula: C₉H₉NO₂ (MW: 163.18 g/mol).
Properties
CAS No. |
90744-34-6 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(3-acetamido-2-formylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(15)12-10-4-3-5-11(9(10)6-14)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16) |
InChI Key |
ORKDSJPILRXFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















